BenchChemオンラインストアへようこそ!

N-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide

Physicochemical profiling Drug-likeness furan carboxamide SAR

N-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide (CAS 618397-19-6, molecular formula C19H14ClN3O5, MW 399.79) is a synthetic 2,5-disubstituted furan carboxamide. The compound is commercially available as a research-grade chemical (typical purity ≥95%), documented in the ZINC database (ZINC100742376) with a calculated logP of 1.849 and topological polar surface area (tPSA) of 120–123 Ų.

Molecular Formula C19H14ClN3O5
Molecular Weight 399.79
CAS No. 618397-19-6
Cat. No. B2983534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide
CAS618397-19-6
Molecular FormulaC19H14ClN3O5
Molecular Weight399.79
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl
InChIInChI=1S/C19H14ClN3O5/c1-11(24)21-12-2-4-13(5-3-12)22-19(25)18-9-8-17(28-18)15-7-6-14(23(26)27)10-16(15)20/h2-10H,1H3,(H,21,24)(H,22,25)
InChIKeyCYBLTHGOCUWSIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide (CAS 618397-19-6): Procurement-Relevant Entry Point


N-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide (CAS 618397-19-6, molecular formula C19H14ClN3O5, MW 399.79) is a synthetic 2,5-disubstituted furan carboxamide [1]. The compound is commercially available as a research-grade chemical (typical purity ≥95%), documented in the ZINC database (ZINC100742376) with a calculated logP of 1.849 and topological polar surface area (tPSA) of 120–123 Ų [1]. It belongs to the 5-arylfuran-2-carboxamide family, which has yielded bioactive molecules acting on urea transporters, urotensin-II receptors, and integrins [2][3]. ChEMBL records no published biological activity or clinical trial history for this specific compound as of the latest annotation, indicating its status as an underexplored chemotype [1].

Structural Determinants That Prevent Straightforward Replacement of N-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide


Casual interchange with other 5-arylfuran-2-carboxamides is precluded by the two orthogonal substitution vectors on this scaffold. The 4-acetamidophenyl amide substituent contributes a hydrogen-bond donor (acetamide NH) and increases tPSA (120–123 Ų) relative to simpler N-phenyl analogs [1], while the 2-chloro-4-nitrophenyl group at the furan C-5 position introduces a strong electron-withdrawing motif absent in compounds such as 25a (which carries an acetyl group) [2]. In the urea transporter inhibitor series, replacing the nitroaryl group with an acetyl group altered logP, metabolic stability, and transporter isoform selectivity (UT-B IC50 shifted from 1.41 μM to 0.14 μM in rats) [2]. These precedents demonstrate that even single-point modifications of the 5-aryl substituent capsize both target engagement and pharmacokinetic profile, making independent procurement of the exact substitution pattern a prerequisite for faithful SAR exploration [2][3].

Measurable Differentiation of N-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide Versus Closest Analogs


Substitution-Driven Physicochemical Divergence Relative to N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide (25a)

The target compound differs from the published urea transporter inhibitor 25a (N-(4-acetamidophenyl)-5-acetylfuran-2-carboxamide) by substitution of the 5-acetyl group with a 2-chloro-4-nitrophenyl moiety. This change increases molecular weight from 286.28 Da (25a) to 399.79 Da, raises calculated logP from an estimated ≈0.5 to 1.849, and expands tPSA from ≈100 Ų to 120–123 Ų [1][2]. The additional chlorine and nitro substituents introduce halogen-bonding capacity and a strong electron-deficient aryl ring, providing a distinct chemical handle absent in 25a [1].

Physicochemical profiling Drug-likeness furan carboxamide SAR

Contrasting Bioactivity Profiles with Lifitegrast (LFA-1/ICAM-1 Antagonist)

Lifitegrast (SAR 1118), a marketed LFA-1 antagonist for dry eye disease, inhibits Jurkat T-cell attachment to ICAM-1 with an IC50 of 2.98 nM . By contrast, the target compound carries no known bioactivity annotation in ChEMBL [1]. This absence of LFA-1/ICAM-1 activity is critical: the 2-chloro-4-nitrophenyl group sterically and electronically diverges from the benzofuran–sulfonylphenyl pharmacophore of lifitegrast, providing a structurally matched negative control or orthogonal chemical starting point for medicinal chemistry campaigns aiming to deconvolute integrin versus off-target pharmacology [1].

Integrin antagonism LFA-1 immunomodulation

Functional-Group-Driven Synthetic Utility as a Diels–Alder Diene

The electron-deficient 2-chloro-4-nitrophenyl substituent at the furan C-5 position enhances the dienic reactivity of the furan ring in Diels–Alder cycloadditions. A recent study demonstrated that electron-poor furan-2-carboxamides serve as competent dienes in cascade SN2′/intramolecular Diels–Alder reactions with Morita–Baylis–Hillman carbonates, a reactivity mode that is attenuated in electron-rich furan analogs [1]. The target compound's nitro group further polarizes the furan π-system, potentially enabling lower activation barriers for cycloaddition relative to the unsubstituted or 5-acetyl congener 25a [1][2].

Cycloaddition chemistry synthetic methodology furan diene

Patent-Class Positioning Among Substituted Furancarboxamides

US Patent 8,324,268 describes a genus of substituted furancarboxamides for retroviral diseases [1]. The target compound falls structurally within this genus but is not specifically exemplified, conferring potential freedom-to-operate advantages over explicitly claimed analogs such as N-benzyl-5-(2-chlorophenyl)furan-2-carboxamide derivatives [1]. This patent-class positioning, combined with its unreported biological profile [2], renders the compound a strategically differentiated starting point for lead optimization programs seeking patentable chemical matter outside crowded furancarboxamide IP space [1][2].

Intellectual property furan carboxamide retroviral indications

Evidence-Based Application Scenarios for N-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide Procurement


Selectivity Profiling Against Urea Transporter Inhibitor 25a

Researchers optimizing urea transporter (UT) inhibitors can employ the target compound as a matched molecular pair (MMP) partner to 25a [1]. The systematic replacement of 5-acetyl (25a: UT-B IC50 0.14 μM rat) with 5-(2-chloro-4-nitrophenyl) enables interrogation of the 5-position's electronic and steric contributions to UT-A1 versus UT-B isoform selectivity, a central challenge in developing diuretics with reduced salt wasting [1].

Negative Control for LFA-1/ICAM-1 Antagonist Screening Cascades

In integrin-targeting programs, the target compound's absence of LFA-1/ICAM-1 inhibitory activity (ChEMBL: no known activity) [1] makes it a structurally appropriate negative control to confirm assay specificity when screening furan carboxamide libraries against lifitegrast-sensitive endpoints (lifitegrast IC50 2.98 nM) .

Cycloaddition-Based Library Synthesis Using Electron-Deficient Furan Dienes

The electron-poor 2-chloro-4-nitrophenyl substituent is predicted to enhance furan diene reactivity in Diels–Alder cycloadditions [1]. The compound can serve as a key building block for constructing structurally complex polycyclic libraries through cascade SN2′/intramolecular Diels–Alder reactions, a synthetic strategy recently validated for furan-2-carboxamides [1].

De-Risked Lead Generation Within Established Furancarboxamide IP Space

The compound is structurally encompassed by but not specifically exemplified in US Patent 8,324,268 [1], providing an opportunity for pharmaceutical research groups to explore antiviral or other therapeutic applications of furancarboxamides with a differentiated substitution pattern that offers potential freedom-to-operate advantages over heavily exemplified analogs [1].

Quote Request

Request a Quote for N-(4-acetamidophenyl)-5-(2-chloro-4-nitrophenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.